An In-depth Technical Guide to 1-(3-Iodopropyl)-3-phenoxybenzene: Structure, Properties, and Synthetic Insights for Drug Discovery
An In-depth Technical Guide to 1-(3-Iodopropyl)-3-phenoxybenzene: Structure, Properties, and Synthetic Insights for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the assembly of novel molecular architectures with favorable pharmacological profiles is a paramount objective. Bifunctional molecules, which possess distinct reactive sites, serve as invaluable building blocks in the synthesis of complex therapeutic agents. 1-(3-Iodopropyl)-3-phenoxybenzene emerges as a compound of significant interest within this context. It incorporates two key structural motifs: a reactive primary alkyl iodide and a phenoxybenzene scaffold. The phenoxy group is recognized as a privileged moiety in drug design, appearing in numerous FDA-approved drugs. This guide provides a comprehensive technical overview of 1-(3-Iodopropyl)-3-phenoxybenzene, including its chemical structure, physicochemical properties, a detailed synthetic protocol, and its potential applications as a versatile intermediate in drug discovery programs.
Chemical Structure and Identification
1-(3-Iodopropyl)-3-phenoxybenzene is an aromatic compound characterized by a phenoxy group at the meta-position of a benzene ring, which is further substituted with a 3-iodopropyl chain.
Figure 1: Chemical structure of 1-(3-Iodopropyl)-3-phenoxybenzene.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(3-iodopropyl)-3-phenoxybenzene | [1] |
| CAS Number | 157126-72-2 | [1] |
| Molecular Formula | C₁₅H₁₅IO | [1] |
| Molecular Weight | 338.188 g/mol | [1] |
| Canonical SMILES | ICCCC1=CC=CC(OC2=CC=CC=C2)=C1 | [1] |
| InChI | InChI=1S/C15H15IO/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11H2 | [1] |
| InChI Key | BEPDABJXYZNSAZ-UHFFFAOYSA-N | [1] |
Physicochemical and Predicted Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Purity | 98% | [1] |
| Boiling Point | 427.5 ± 40.0 °C (Predicted) | |
| Melting Point | Not available | |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, ether, acetone, and benzene. | |
| Storage Conditions | 2-8°C, protect from light |
Synthesis of 1-(3-Iodopropyl)-3-phenoxybenzene
A convenient and efficient four-step synthesis for 1-(3-Iodopropyl)-3-phenoxybenzene has been reported, starting from 3-phenoxybenzaldehyde. This synthetic route provides a clear and reproducible method for obtaining the title compound with a good overall yield.
Figure 2: Synthetic workflow for 1-(3-Iodopropyl)-3-phenoxybenzene.
Experimental Protocol
The synthesis is carried out in four main steps:
Step 1: Knoevenagel Condensation
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Reaction: 3-phenoxybenzaldehyde is reacted with malonic acid in the presence of piperidine and pyridine.
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Product: (E)-3-(3-phenoxyphenyl)-2-propenoic acid.
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Causality: The piperidine acts as a basic catalyst to deprotonate the acidic methylene group of malonic acid, initiating the Knoevenagel condensation with the aldehyde. Pyridine serves as a co-solvent and can also act as a mild base.
Step 2: Esterification
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Reaction: The resulting carboxylic acid is esterified with methanol in the presence of a catalytic amount of p-toluene sulfonic acid.
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Product: Methyl (E)-3-(3-phenoxyphenyl)propenoate.
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Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step 3: Reduction
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Reaction: The ester is then reduced using sodium borohydride.
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Product: 3-(3-phenoxyphenyl)propan-1-ol.
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Causality: Sodium borohydride is a selective reducing agent that reduces the ester to the corresponding primary alcohol.
Step 4: Iodination
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Reaction: The final step involves the iodination of 3-(3-phenoxyphenyl)propan-1-ol. This is achieved using iodine and triphenylphosphine in the presence of potassium iodide and imidazole.
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Product: 1-(3-Iodopropyl)-3-phenoxybenzene.
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Causality: Triphenylphosphine and iodine react to form an iodophosphonium iodide intermediate. The alcohol then attacks this intermediate, leading to the formation of an alkoxyphosphonium iodide. The iodide ion then acts as a nucleophile in an SN2 reaction to displace the triphenylphosphine oxide, yielding the final alkyl iodide. Imidazole acts as a mild base to facilitate the reaction.
This multi-step synthesis is reported to have an overall yield of 55.6%.
Chemical Reactivity and Potential Applications in Drug Discovery
1-(3-Iodopropyl)-3-phenoxybenzene is a bifunctional molecule, and its reactivity is dictated by the primary alkyl iodide and the phenoxybenzene moiety.
Reactivity of the Alkyl Iodide
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making alkyl iodides the most reactive alkyl halides.[2] The primary nature of the alkyl iodide in 1-(3-Iodopropyl)-3-phenoxybenzene makes it an excellent substrate for nucleophilic substitution reactions (SN2). This allows for the facile introduction of a wide variety of nucleophiles at the terminus of the propyl chain, including amines, thiols, azides, and cyanides. This reactivity is highly valuable for the construction of diverse chemical libraries for screening in drug discovery programs.
The Phenoxybenzene Scaffold
The phenoxybenzene moiety is a well-established "privileged scaffold" in medicinal chemistry.[3] Its presence in a molecule can confer favorable properties such as metabolic stability and appropriate lipophilicity. The benzene ring is one of the most common ring systems found in FDA-approved drugs.[4] The ether linkage in the phenoxybenzene group is generally stable under physiological conditions. The aromatic rings can be further functionalized through electrophilic aromatic substitution, although the conditions would need to be carefully chosen to avoid side reactions with the alkyl iodide chain.
Potential as a Drug Discovery Intermediate
The combination of a reactive "handle" (the alkyl iodide) and a "scaffold" with known pharmacological relevance (the phenoxybenzene group) makes 1-(3-Iodopropyl)-3-phenoxybenzene a highly valuable intermediate for the synthesis of potential drug candidates. It can be used to systematically explore the structure-activity relationship (SAR) of a lead compound by introducing a variety of functional groups at the end of the propyl chain. This allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of basic amine groups is a common strategy to improve solubility and target engagement.
Safety and Handling
Table 3: Hazard Information
| Hazard Category | GHS Classification | Precautionary Statements |
| Pictogram | GHS07: Harmful/Irritant | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | |
| H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Source:[1]
Handling Recommendations:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.
Conclusion
1-(3-Iodopropyl)-3-phenoxybenzene is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its structure, combining a reactive primary alkyl iodide with the privileged phenoxybenzene scaffold, makes it an ideal starting material for the synthesis of diverse compound libraries. The well-documented four-step synthesis provides a reliable method for its preparation. While experimental data on its physicochemical properties are limited, its predicted characteristics and known reactivity patterns provide a solid foundation for its use in synthetic chemistry. For researchers and scientists in drug development, 1-(3-Iodopropyl)-3-phenoxybenzene represents a key building block for the efficient and systematic exploration of new chemical space in the quest for novel therapeutic agents.
References
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1-(3-IODOPROPYL)-3-PHENOXYBENZENE. Fluorochem.
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Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. National Institutes of Health.
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. PubMed.
-
Alkyl Halide Reactivity. Michigan State University Department of Chemistry.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
